4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline
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Overview
Description
4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of the nitrophenoxy and trifluoromethyl groups in this compound imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitrophenol.
Formation of 4-Nitrophenoxy Group: 4-nitrophenol is then reacted with 2-chloroquinazoline in the presence of a base such as potassium carbonate to form 4-(4-nitrophenoxy)quinazoline.
Introduction of Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(4-Aminophenoxy)-2-(trifluoromethyl)quinazoline.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The nitrophenoxy and trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenoxy)quinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(Trifluoromethyl)quinazoline: Lacks the nitrophenoxy group, affecting its reactivity and applications.
4-Nitroquinazoline: Contains only the nitro group, leading to distinct chemical behavior.
Uniqueness
4-(4-Nitrophenoxy)-2-(trifluoromethyl)quinazoline is unique due to the presence of both the nitrophenoxy and trifluoromethyl groups. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds lacking one of these groups.
Properties
IUPAC Name |
4-(4-nitrophenoxy)-2-(trifluoromethyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3O3/c16-15(17,18)14-19-12-4-2-1-3-11(12)13(20-14)24-10-7-5-9(6-8-10)21(22)23/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBKVJZFPUSIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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